molecular formula C12H14O2 B136491 2-Cyclopentyloxy-benzaldehyde CAS No. 145742-38-7

2-Cyclopentyloxy-benzaldehyde

Cat. No. B136491
M. Wt: 190.24 g/mol
InChI Key: QFTDHKYNVLTLPG-UHFFFAOYSA-N
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Patent
US05939422

Procedure details

77.70 g (500 mmoles) of isovanillin and 69.40 g (600 mmoles) of 97% potassium t-butoxide (t-BuOK) dissolved in 800 ml of 1-propanol, 69.0 ml 630 mmoles), and the solution refluxed. After 3 hours another 9.25 g (80 mmoles) of t-BuOK were added at 80° C. and the suspension refluxed for another 3 hours. The solid was filtered off and the filtrate evaporated in vacuo to dryness. The residue was dissolved in ether and extracted with IN NaOH. The ether phase was evaporated to dryness: 85.40 g (77.5%) of cyclopentyloxybenzaldehyde was isolated.
Quantity
77.7 g
Type
reactant
Reaction Step One
Quantity
69.4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:7](OC)=[C:5](O)[CH:4]=1.C[C:13]([CH3:16])([O-:15])[CH3:14].[K+].[CH2:18](O)[CH2:19]C>>[CH:13]1([O:15][C:4]2[CH:5]=[CH:7][CH:10]=[CH:11][C:3]=2[CH:2]=[O:1])[CH2:16][CH2:19][CH2:18][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
77.7 g
Type
reactant
Smiles
O=CC1=CC(O)=C(OC)C=C1
Name
Quantity
69.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
800 mL
Type
reactant
Smiles
C(CC)O
Step Two
Name
Quantity
9.25 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
69.0 ml 630 mmoles), and the solution refluxed
TEMPERATURE
Type
TEMPERATURE
Details
the suspension refluxed for another 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
EXTRACTION
Type
EXTRACTION
Details
extracted with IN NaOH
CUSTOM
Type
CUSTOM
Details
The ether phase was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 85.4 g
YIELD: PERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.